1-[3-(Azepan-1-ylmethyl)-4-hydroxyphenyl]ethan-1-one
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Overview
Description
1-[3-(Azepan-1-ylmethyl)-4-hydroxyphenyl]ethan-1-one is a chemical compound with the molecular formula C15H21NO2 and a molecular weight of 247.34 g/mol It is characterized by the presence of an azepane ring, a hydroxyphenyl group, and an ethanone moiety
Preparation Methods
The synthesis of 1-[3-(Azepan-1-ylmethyl)-4-hydroxyphenyl]ethan-1-one typically involves the reaction of 4-hydroxyacetophenone with azepane in the presence of a suitable catalyst . The reaction conditions often include a solvent such as ethanol or methanol, and the process is carried out under reflux conditions to ensure complete reaction. Industrial production methods may involve bulk synthesis techniques, ensuring high purity and yield .
Chemical Reactions Analysis
1-[3-(Azepan-1-ylmethyl)-4-hydroxyphenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde, depending on the reagents and conditions used.
Reduction: The ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[3-(Azepan-1-ylmethyl)-4-hydroxyphenyl]ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of 1-[3-(Azepan-1-ylmethyl)-4-hydroxyphenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, its hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The azepane ring may contribute to the compound’s ability to cross biological membranes, enhancing its bioavailability .
Comparison with Similar Compounds
1-[3-(Azepan-1-ylmethyl)-4-hydroxyphenyl]ethan-1-one can be compared with similar compounds such as:
4-Hydroxyacetophenone: Lacks the azepane ring, making it less versatile in biological applications.
1-(4-Hydroxyphenyl)ethanone: Similar structure but without the azepane moiety, leading to different chemical and biological properties.
Azepane derivatives: Compounds with similar azepane rings but different substituents, which may exhibit varying degrees of biological activity
The uniqueness of this compound lies in its combination of the azepane ring and hydroxyphenyl group, providing a balance of chemical reactivity and biological activity.
Properties
IUPAC Name |
1-[3-(azepan-1-ylmethyl)-4-hydroxyphenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-12(17)13-6-7-15(18)14(10-13)11-16-8-4-2-3-5-9-16/h6-7,10,18H,2-5,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIXZQZCCCURAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)O)CN2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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